REACTION_SMILES
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[C-:16]#[N:17].[CH3:1][O:2][C:3]([c:4]1[c:5]([Cl:11])[cH:6][cH:7][c:8]([NH2:10])[cH:9]1)=[O:12].[Cu:13][C:14]#[N:15].[K+:18]>>[CH3:1][O:2][C:3]([c:4]1[c:5]([Cl:11])[cH:6][cH:7][c:8]([C:14]#[N:15])[cH:9]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(N)ccc1Cl
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(C#N)ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |